N4-(3-fluorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N4-(3-fluorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine is a C-nitro compound.
Scientific Research Applications
Synthesis and Biological Activity
- A study by Gorle et al. (2016) described the synthesis of a series of derivatives related to your compound, focusing on their larvicidal activity. These compounds showed significant activity against third instar larvae, with specific derivatives exhibiting exceptional efficacy compared to the standard drug malathion. This suggests the potential of such compounds in pest control applications (Gorle et al., 2016).
Material Science Applications
- In the field of materials science, Aldalbahi et al. (2020) synthesized sym-2,4,6-trisubstituted-s-triazine derivatives, including compounds structurally similar to the one you're interested in, to improve the flame retardancy of polypropylene composites. The study highlights the impact of substituent groups on thermal stability and flame retardancy, indicating the potential use of such compounds in enhancing material safety (Aldalbahi et al., 2020).
Tautomerism and Molecular Stability
- Bede et al. (2021) investigated the tautomerism and stability of a triazine derivative similar to your compound, providing insights into its molecular behavior and potential biological activity. The study sheds light on the tautomeric equilibria and their implications for the compound's interaction with biological targets (Bede et al., 2021).
Synthesis and Antimicrobial Activity
- Research by Baldaniya et al. (2009) on the synthesis of triazine derivatives, including compounds with structural similarities to the one , demonstrated antibacterial and antifungal activities. This suggests the potential of such compounds in developing new antimicrobial agents (Baldaniya & Patel, 2009).
Properties
Molecular Formula |
C11H11FN6O2 |
---|---|
Molecular Weight |
278.24 g/mol |
IUPAC Name |
4-N-(3-fluorophenyl)-2-N-methyl-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C11H11FN6O2/c1-14-11-16-9(13)8(18(19)20)10(17-11)15-7-4-2-3-6(12)5-7/h2-5H,1H3,(H4,13,14,15,16,17) |
InChI Key |
VVVWGFVAXRWEMB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=C(C(=N1)NC2=CC(=CC=C2)F)[N+](=O)[O-])N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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